molecular formula C31H31N3O B11579611 1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol

1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol

Cat. No.: B11579611
M. Wt: 461.6 g/mol
InChI Key: OIUKWJDSXRKZQH-UHFFFAOYSA-N
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Description

1-(4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL is a complex organic compound that features both imidazole and carbazole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: This can be achieved through the condensation of benzil with ammonium acetate in the presence of a suitable catalyst.

    Synthesis of the carbazole derivative: This step might involve the cyclization of a suitable precursor, such as 2-aminobiphenyl, under acidic conditions.

    Coupling of the two moieties: The final step would involve the coupling of the imidazole and carbazole derivatives through a suitable linker, such as a propanol group, under basic conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL exerts its effects would depend on its specific interactions with molecular targets. These might include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Altering cell membrane properties: Influencing cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4,5-Diphenyl-1H-imidazol-1-yl)-2-propanol: Lacks the carbazole moiety.

    3-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-1-ol: Lacks the imidazole moiety.

Uniqueness

1-(4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL is unique due to the presence of both imidazole and carbazole moieties, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H31N3O

Molecular Weight

461.6 g/mol

IUPAC Name

1-(4,5-diphenylimidazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C31H31N3O/c1-22-16-17-29-27(18-22)26-14-8-9-15-28(26)34(29)20-25(35)19-33-21-32-30(23-10-4-2-5-11-23)31(33)24-12-6-3-7-13-24/h2-7,10-13,16-18,21,25,35H,8-9,14-15,19-20H2,1H3

InChI Key

OIUKWJDSXRKZQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4C=NC(=C4C5=CC=CC=C5)C6=CC=CC=C6)O

Origin of Product

United States

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